SuFEx Reactivity Window vs. 4-Nitrobenzenesulfonyl Fluoride
The electron-withdrawing strength of the para-substituent directly governs the rate of the SuFEx reaction with amines. The dimethylcarbamoyl group (σp ≈ 0.36) provides a moderate rate enhancement over the unsubstituted parent (σp = 0.0) while avoiding the extreme reactivity of the 4-nitro analog (σp = 0.78) [1][2]. In practice, this means the target compound can achieve complete conversion with primary amines within 2–4 hours at room temperature, whereas 4-nitrobenzenesulfonyl fluoride often requires cryogenic temperature control to suppress exothermic runaway and competing SNAr side reactions [2].
| Evidence Dimension | Hammett substituent constant (σp) as a proxy for SuFEx reactivity |
|---|---|
| Target Compound Data | σp ≈ 0.36 (estimated for p-CON(CH3)2 from p-CONH2) |
| Comparator Or Baseline | Benzenesulfonyl fluoride: σp = 0.00; 4-Nitrobenzenesulfonyl fluoride: σp = 0.78 |
| Quantified Difference | Δσp = +0.36 vs. unsubstituted; –0.42 vs. 4-nitro |
| Conditions | Hammett σp constants derived from benzoic acid ionization equilibria (aqueous, 25 °C) |
Why This Matters
This intermediate electrophilicity enables robust, high-yielding SuFEx coupling without the need for stringent temperature control, reducing process cost and improving reproducibility in library synthesis.
- [1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
- [2] Mukherjee, H., et al. (2018). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 57(37), 11346–11368. View Source
